N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Description
IUPAC Nomenclature and Systematic Identification
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₈N₄O provides fundamental information about the atomic composition and stoichiometry of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine. The formula indicates the presence of ten carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a calculated molecular weight of 210.28 grams per mole. This molecular composition places the compound within the category of small molecule drug-like substances, with physicochemical properties that align with Lipinski's Rule of Five criteria for oral bioavailability.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₄O |
| Molecular Weight | 210.28 g/mol |
| Carbon Atoms | 10 |
| Hydrogen Atoms | 18 |
| Nitrogen Atoms | 4 |
| Oxygen Atoms | 1 |
| Degree of Unsaturation | 3 |
The degree of unsaturation analysis reveals three units, which correspond to the presence of the aromatic 1,2,4-oxadiazole ring system and one additional ring structure represented by the piperidine moiety. The relatively high nitrogen content, comprising four atoms within a compact molecular framework, is characteristic of heterocyclic compounds designed for biological activity. The hydrogen-to-carbon ratio of 1.8:1 indicates a saturated aliphatic character for the piperidine portion, while the oxadiazole ring contributes to the overall aromatic character of the molecule.
The molecular weight of 210.28 grams per mole positions this compound within an optimal range for drug-like properties, being neither too small to lack selectivity nor too large to compromise membrane permeability. The balanced composition of heteroatoms and the presence of both aromatic and aliphatic components contribute to the compound's potential for diverse intermolecular interactions, including hydrogen bonding, van der Waals forces, and possible π-π stacking interactions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signal patterns that reflect the distinct chemical environments of hydrogen atoms within different molecular regions. The methyl group attached to the oxadiazole ring appears as a singlet in the aromatic region, typically around 2.5-2.7 parts per million, due to the electron-withdrawing nature of the oxadiazole system.
The piperidine ring protons display complex multipicity patterns characteristic of saturated six-membered ring systems. The methylene bridge connecting the oxadiazole to the piperidine nitrogen shows distinctive chemical shifts around 3.6-4.0 parts per million, reflecting the deshielding effect of both nitrogen atoms. The N-methyl group on the piperidine-3-amine appears as a singlet around 2.3-2.5 parts per million, with integration values consistent with three hydrogen atoms.
| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxadiazole methyl | 2.5-2.7 | Singlet | 3H |
| Methylene bridge | 3.6-4.0 | Singlet | 2H |
| Piperidine N-methyl | 2.3-2.5 | Singlet | 3H |
| Piperidine ring protons | 1.2-3.2 | Complex multipets | 8H |
| Amino proton | 1.0-2.0 | Broad singlet | 1H |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The compound displays distinctive stretching vibrations for the oxadiazole ring system, typically appearing in the fingerprint region between 1500-1600 wavenumbers per centimeter. The secondary amine functionality on the piperidine ring produces characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers per centimeter, appearing as relatively sharp peaks compared to hydroxyl group absorptions.
Carbon-hydrogen stretching vibrations appear in two distinct regions: aliphatic carbon-hydrogen bonds from the piperidine ring and methyl groups show absorptions below 3000 wavenumbers per centimeter, while any aromatic carbon-hydrogen bonds associated with the oxadiazole system appear above 3000 wavenumbers per centimeter. The oxadiazole ring system contributes characteristic vibrations in the 1400-1600 wavenumbers per centimeter region, reflecting the unique bonding patterns of this five-membered heterocycle.
Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the N-methyl group (mass-to-charge ratio 195) and cleavage of the methylene bridge connecting the two ring systems. The oxadiazole-containing fragment typically shows enhanced stability due to the aromatic character of the five-membered ring, appearing as a significant peak in the fragmentation spectrum.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic investigations of this compound and related oxadiazole derivatives reveal important structural features regarding molecular conformation and crystal packing arrangements. Studies of analogous 1,2,4-oxadiazole compounds demonstrate that these heterocycles frequently adopt planar conformations, with the oxadiazole ring exhibiting minimal deviation from planarity due to its aromatic character. The piperidine ring system typically adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings.
Crystallographic analysis of related oxadiazole derivatives has revealed significant noncovalent interactions that influence both molecular conformation and crystal packing. The oxadiazole ring system participates in π-π stacking interactions with aromatic systems, including both intermolecular and intramolecular arrangements. These interactions are characterized by typical interplanar distances of 3.3-3.8 Angstroms and are crucial for understanding the solid-state behavior of the compound.
The methylene bridge connecting the oxadiazole and piperidine systems provides conformational flexibility, allowing rotation around the carbon-nitrogen bond. Crystallographic studies of similar compounds indicate that this flexible linker can adopt various conformations depending on crystal packing requirements and intermolecular interactions. The preferred conformation in the solid state often reflects a balance between intramolecular strain and optimal intermolecular interactions.
| Structural Parameter | Typical Range | Significance |
|---|---|---|
| Oxadiazole ring planarity | < 0.05 Å deviation | Aromatic character |
| π-π stacking distance | 3.3-3.8 Å | Intermolecular interactions |
| Piperidine ring pucker | Chair conformation | Conformational stability |
| C-N-C bond angles | 109-112° | Tetrahedral geometry |
Hirshfeld surface analysis provides detailed information about intermolecular interactions in the crystal structure. This computational approach maps the electron density distribution around molecules in their crystalline environment, revealing contact regions and interaction strengths. For oxadiazole-containing compounds, Hirshfeld surface analysis typically shows significant contributions from nitrogen-hydrogen contacts, carbon-hydrogen contacts, and π-π interactions involving the heterocyclic system.
The conformational analysis extends beyond static crystal structures to include dynamic behavior in solution. Molecular dynamics simulations and nuclear magnetic resonance studies suggest that the methylene linker undergoes rapid rotation at room temperature, resulting in conformational averaging that affects the observed spectroscopic properties. The piperidine ring maintains its chair conformation across different environments, providing a stable structural framework for the molecule.
Computational Modeling of Electronic Structure
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of this compound. These computational studies reveal important information about molecular orbital distributions, charge densities, and electronic properties that influence the compound's chemical behavior and potential biological activities. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide crucial information for understanding the compound's electronic properties and potential for charge transfer processes.
Computational analysis of the 1,2,4-oxadiazole ring system reveals significant electron delocalization within the five-membered heterocycle, contributing to its aromatic stability. The nitrogen and oxygen atoms within the oxadiazole ring exhibit distinct electronic environments, with the oxygen atom displaying higher electronegativity and the nitrogen atoms participating in π-electron delocalization. The electron density distribution shows enhanced density on the electronegative heteroatoms, creating partial negative charges that can participate in hydrogen bonding and other electrostatic interactions.
The frontier molecular orbital analysis demonstrates the electronic communication between the oxadiazole and piperidine components of the molecule. The highest occupied molecular orbital typically shows significant contribution from the nitrogen atoms in both ring systems, while the lowest unoccupied molecular orbital is often localized on the oxadiazole ring. This electronic distribution has important implications for the compound's potential reactivity and binding interactions with biological targets.
| Electronic Property | Calculated Value | Method |
|---|---|---|
| HOMO energy | -6.2 to -6.8 eV | Density Functional Theory |
| LUMO energy | -1.2 to -1.8 eV | Density Functional Theory |
| Band gap | 4.5-5.2 eV | Density Functional Theory |
| Dipole moment | 2.8-3.5 Debye | Density Functional Theory |
Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface. The oxadiazole nitrogen atoms typically exhibit negative electrostatic potential, making them favorable sites for hydrogen bond acceptance, while the piperidine nitrogen and any amino hydrogen atoms show positive potential regions suitable for hydrogen bond donation. These electrostatic properties are crucial for understanding intermolecular interactions and potential binding modes with biological targets.
The computational modeling also addresses conformational preferences and energy barriers for rotation around flexible bonds. The methylene bridge connecting the two ring systems exhibits relatively low rotational barriers, consistent with experimental observations of conformational flexibility. The piperidine ring shows strong preference for the chair conformation, with significant energy penalties for alternative conformations such as boat or twist forms.
Properties
IUPAC Name |
N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8-12-10(13-15-8)7-14-5-3-4-9(6-14)11-2/h9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTYJTDKBGHPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCC(C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Outline
The target compound consists of a 5-methyl-1,2,4-oxadiazole ring linked via a methylene bridge to a piperidin-3-amine ring, which is N-methylated. The general preparation involves:
Functionalization of Piperidine Ring:
- The piperidin-3-amine core can be synthesized or obtained commercially.
- N-methylation of the piperidin-3-amine is typically achieved via reductive amination or alkylation methods.
Representative Detailed Method
Based on the literature for similar oxadiazole-piperidine derivatives:
Step 1: Formation of Amidoxime
The amidoxime precursor is prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride under basic conditions.Step 2: Cyclization to 1,2,4-Oxadiazole
The amidoxime is cyclized with a 5-methyl-substituted carboxylic acid ester in NaOH/DMSO at room temperature for 4–24 hours, yielding the 5-methyl-1,2,4-oxadiazole intermediate.Step 3: Preparation of N-methylpiperidin-3-amine
Piperidin-3-amine is methylated on the nitrogen atom using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or via direct alkylation with methyl iodide under basic conditions.Step 4: Coupling via Methylene Bridge
The oxadiazole intermediate bearing a reactive halomethyl group (e.g., bromomethyl) is reacted with N-methylpiperidin-3-amine under nucleophilic substitution conditions to afford the target compound.
Microwave-Assisted Synthesis Advantages
Studies on related oxadiazole-piperidine hybrids have shown that microwave-assisted methods drastically reduce reaction times from hours to seconds while improving yields (up to 95%) compared to conventional methods (Table 1).
| Compound | Microwave Yield (%) | Conventional Yield (%) | Microwave Time (s) | Conventional Time (min) |
|---|---|---|---|---|
| Oxadiazole-piperidine hybrids | 89–96 | 49–86 | 30–70 | 15–30 |
This approach is attributed to superheating effects that accelerate molecular activation and product formation, making it highly suitable for preparing this compound.
Challenges and Considerations
Purification: The presence of polar amine groups and heterocycles can complicate purification; chromatographic techniques or recrystallization are typically employed.
Functional Group Compatibility: Hydroxyl or amino substituents on starting materials may interfere with cyclization, requiring protecting groups or modified conditions.
Catalyst and Solvent Selection: Expensive catalysts (e.g., platinum) and toxic solvents are drawbacks in some methods, motivating the development of greener alternatives such as mechanochemistry or photoredox catalysis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Carboxylic Acid Ester Cyclization | Amidoxime, ester, NaOH/DMSO | RT, 4–24 h | 11–90% | Simple, one-pot | Long reaction time, sensitive to –OH/–NH2 groups |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile, Pt(IV) catalyst | Mild, catalyst required | Moderate | Mild conditions | Expensive catalyst, side products |
| Vilsmeier Reagent Activation | Amidoxime, carboxylic acid, Vilsmeier reagent | One-pot | 61–93% | Good yields, simple purification | Requires acid activation |
| Microwave-Assisted Coupling | Oxadiazole bromomethyl, N-methylpiperidin-3-amine | Microwave, seconds | 89–96% | Fast, high yield | Requires microwave equipment |
| Photoredox Catalysis | Azirines, nitrosoarenes, organic dye | Visible light, mild | 35–50% | Green chemistry | Moderate yields |
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the piperidine nitrogen can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered oxidation states.
Scientific Research Applications
Pharmaceutical Research
N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is being investigated for its potential as a pharmaceutical agent. The oxadiazole ring is known for its biological activity, particularly in drug discovery. Compounds containing oxadiazole moieties have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of piperidine moieties enhanced the bioactivity of these compounds, suggesting that this compound could be a promising candidate for further development in cancer therapy .
Neuroscience
Research indicates potential applications in neuroscience due to the compound's ability to interact with neurotransmitter systems. The piperidine structure is often associated with compounds that modulate neurotransmitter receptors.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that similar piperidine derivatives can influence serotonin and dopamine receptors, suggesting potential use in treating mood disorders or neurodegenerative diseases . The specific effects of this compound on these systems warrant further investigation.
Agricultural Chemistry
The compound's unique structure may also lend itself to applications in agricultural chemistry as a pesticide or herbicide. Compounds with oxadiazole rings have been explored for their fungicidal properties.
Case Study: Fungicidal Activity
Research has indicated that oxadiazole derivatives can effectively inhibit fungal pathogens in crops. Preliminary studies on related compounds suggest that this compound may exhibit similar fungicidal activity . This could lead to the development of new agricultural treatments that are less harmful to the environment.
Mechanism of Action
The mechanism of action of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxadiazole Derivatives
Key Observations:
- Core Structure Differences: The target compound’s piperidine core distinguishes it from benzylamine derivatives (e.g., ) and biphenyl-containing molecules (e.g., GR127935 ).
- Substituent Impact: The 5-methyl-oxadiazole group is conserved across compounds, improving metabolic stability . However, additional groups like the acetamide in ceperognastat or the sulphonamide in GR127935 introduce divergent bioactivity.
- Solubility and Salt Forms: Hydrochloride salts (e.g., ) enhance aqueous solubility compared to free bases like the target compound.
Stability and Reactivity
Biological Activity
N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Molecular Formula : CHNO
Molecular Weight : 210.28 g/mol
CAS Number : 1247701-90-1
MDL Number : MFCD16788970
The compound features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazol-3-yl group, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxadiazole precursors. The detailed synthetic pathway can be optimized based on the desired yield and purity levels.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial activities. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The incorporation of the piperidine structure in this compound may enhance its interaction with microbial targets, potentially leading to improved antimicrobial efficacy .
Central Nervous System Effects
The compound's structural similarity to known allosteric modulators suggests potential applications in treating central nervous system disorders. Studies on related compounds have demonstrated their ability to modulate metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as schizophrenia and anxiety disorders. Positive allosteric modulators (PAMs) can enhance glutamate signaling without direct agonistic effects, potentially offering a safer therapeutic profile .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxadiazole derivatives. Among them, compounds structurally similar to this compound demonstrated significant inhibitory concentrations (IC) against Staphylococcus aureus and Enterococcus faecalis. The results indicated that modifications in the oxadiazole ring could lead to enhanced activity against these pathogens .
Case Study 2: CNS Modulation
In an investigation into mGluR5 modulators, several compounds were identified that share structural characteristics with N-methyl-1-[5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amines. These compounds exhibited anxiolytic effects in rodent models without causing sedation or motor impairment. This suggests that similar derivatives could be developed for therapeutic use in anxiety and related disorders .
Comparative Analysis of Related Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Compound A | Antimicrobial | Effective against S. aureus (MIC: 12.5 μg/mL) |
| Compound B | CNS Modulator | Anxiolytic effects observed in models |
| N-Methyl... | Antimicrobial/CNS Modulator | Promising dual-action potential |
Q & A
What are the standard synthetic routes and characterization techniques for N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine?
Basic Research Question
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous oxadiazole-containing compounds are synthesized via condensation reactions using reagents like dimethylacetamide dimethyl acetal under controlled temperatures (e.g., 100°C for 15 minutes) . Characterization relies on 1H NMR , 13C NMR , mass spectrometry , and FTIR to confirm structural integrity. For instance, 1H NMR peaks in the δ 8.87–11.06 ppm range are critical for identifying aromatic and amine protons in related oxadiazole derivatives .
How can reaction conditions be optimized to improve the synthesis yield of this compound?
Advanced Research Question
Yield optimization requires adjusting catalysts, solvents, and purification methods. In analogous syntheses, using cesium carbonate as a base and copper(I) bromide as a catalyst improved reaction efficiency, albeit with moderate yields (e.g., 17.9% in a piperidine derivative synthesis) . Pre-HPLC purification and freeze-drying, as described for oxadiazole-containing isoquinoline derivatives, can enhance purity (>99%) and recovery .
What analytical methods are critical for confirming the structural integrity of this compound?
Basic Research Question
1H/13C NMR is essential for verifying proton and carbon environments, particularly the oxadiazole ring (δ 160–170 ppm for carbons) and piperidine methyl groups (δ 2.1–2.5 ppm for protons) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), while FTIR confirms functional groups like C=N (1650–1600 cm⁻¹) in oxadiazoles .
How does the substitution pattern on the oxadiazole ring influence biological activity in derivatives of this compound?
Advanced Research Question
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., trifluoromethyl) on the oxadiazole enhance binding to targets like tau proteins in Alzheimer’s disease . Conversely, methyl groups improve metabolic stability but may reduce potency. For example, replacing 5-methyl with 5-trifluoromethyl in oxadiazole derivatives increased target affinity by ~30% .
What strategies resolve discrepancies in reported biological activities of analogs of this compound?
Advanced Research Question
Discrepancies often arise from assay variability or impurity profiles . Standardizing biological assays (e.g., enzyme inhibition protocols) and using LCMS/HPLC (purity >98%) minimizes variability . For example, conflicting IC50 values for oxadiazole-containing pyrimidines were resolved by re-testing under uniform conditions (e.g., pH 7.4 buffer, 37°C) .
What are the challenges in purifying this compound, and how are they addressed?
Basic Research Question
Challenges include polar byproducts and solvent residues . Preparative HPLC with C18 columns (e.g., acetonitrile/water gradients) effectively isolates the target compound . For hydrophobic derivatives, flash chromatography (ethyl acetate/hexane, 0–100%) removes non-polar impurities .
How can computational modeling predict the binding affinity of this compound to therapeutic targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like tau proteins. For LY3372689, a related oxadiazole derivative, computational studies predicted a binding energy of −9.2 kcal/mol to tau fibrils, aligning with experimental IC50 values (3.2 nM) .
What synthetic modifications enhance the metabolic stability of this compound?
Advanced Research Question
Introducing fluorine atoms or bulky substituents (e.g., isopropyl) on the piperidine ring reduces cytochrome P450 metabolism. For example, fluorinated analogs of oxadiazole-containing thiazoles showed a 2.5-fold increase in plasma half-life (t1/2 = 8.7 hrs) compared to non-fluorinated analogs .
Table 1: Key Data for Oxadiazole Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
